molecular formula C74H42F4N2O12S2 B13392206 Aminopeptidase CAS No. 9031-94-1

Aminopeptidase

Cat. No.: B13392206
CAS No.: 9031-94-1
M. Wt: 1291.3 g/mol
InChI Key: XSAWDVWPTLJVKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopeptidases can be synthesized using recombinant DNA technology. The gene encoding the aminopeptidase is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism expresses the enzyme, which can be purified using techniques such as affinity chromatography .

Industrial Production Methods

Industrial production of aminopeptidases often involves large-scale fermentation processes. The host organisms are cultured in bioreactors under controlled conditions to maximize enzyme yield. After fermentation, the cells are harvested, and the enzyme is extracted and purified using various chromatographic techniques .

Mechanism of Action

Aminopeptidases catalyze the cleavage of amino acids from the N-terminus of proteins or peptides through a hydrolysis reaction. The enzyme binds to the substrate, positioning the peptide bond in the active site. Metal ions, such as zinc, often play a crucial role in the catalytic mechanism by stabilizing the transition state and activating water molecules for nucleophilic attack . The cleavage of the peptide bond releases a free amino acid and a shortened peptide .

Comparison with Similar Compounds

Aminopeptidases belong to the broader class of proteases, which include other enzymes such as carboxypeptidases and endopeptidases. Unlike carboxypeptidases, which cleave amino acids from the C-terminus, aminopeptidases specifically target the N-terminus . Endopeptidases, on the other hand, cleave peptide bonds within the protein or peptide chain, rather than at the termini .

Similar Compounds

Aminopeptidases are unique in their ability to selectively cleave amino acids from the N-terminus, making them valuable tools in various scientific and industrial applications.

Properties

CAS No.

9031-94-1

Molecular Formula

C74H42F4N2O12S2

Molecular Weight

1291.3 g/mol

IUPAC Name

tetrabenzyl 6-[(6,7-difluoro-1,3-dioxocyclopenta[b]naphthalen-2-ylidene)methyl]-15-[(6,7-difluoro-1-hydroxy-3-oxo-1H-cyclopenta[b]naphthalen-2-ylidene)methyl]-5,14-dithia-7,16-diazapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene-9,9,18,18-tetracarboxylate

InChI

InChI=1S/C74H42F4N2O12S2/c75-55-25-41-21-45-46(22-42(41)26-56(55)76)62(82)51(61(45)81)31-59-79-67-65(93-59)49-30-54-50(29-53(49)73(67,69(85)89-33-37-13-5-1-6-14-37)70(86)90-34-38-15-7-2-8-16-38)66-68(74(54,71(87)91-35-39-17-9-3-10-18-39)72(88)92-36-40-19-11-4-12-20-40)80-60(94-66)32-52-63(83)47-23-43-27-57(77)58(78)28-44(43)24-48(47)64(52)84/h1-32,61,81H,33-36H2

InChI Key

XSAWDVWPTLJVKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C2N=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(C9=C4SC(=N9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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